2-Chloro-5-(3-methylphenyl)benzoic acid
Overview
Description
2-Chloro-5-(3-methylphenyl)benzoic acid is an organic compound with the molecular formula C14H11ClO2 It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and a 3-methylphenyl group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. For this compound, 2-chloro-5-iodobenzoic acid and 3-methylphenylboronic acid are used as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-methylphenyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF.
Esterification: Alcohols and acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.
Coupling Products: Biaryl compounds with diverse functional groups.
Esters: Methyl, ethyl, or other alkyl esters of this compound.
Scientific Research Applications
2-Chloro-5-(3-methylphenyl)benzoic acid has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is employed in the study of enzyme inhibitors and receptor ligands.
Industrial Chemistry: The compound is utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-methylphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The chlorine and methylphenyl groups can interact with the active sites of target proteins, leading to inhibition of their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues, further stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-(trifluoromethyl)benzoic acid: Similar structure but with a trifluoromethyl group instead of a methyl group.
2-Chloro-5-nitrobenzoic acid: Contains a nitro group instead of a methyl group.
2-Amino-5-chloro-3-methylbenzoic acid: Has an amino group instead of a carboxylic acid group.
Uniqueness
2-Chloro-5-(3-methylphenyl)benzoic acid is unique due to the presence of both a chlorine atom and a 3-methylphenyl group on the benzoic acid core. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
2-chloro-5-(3-methylphenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-9-3-2-4-10(7-9)11-5-6-13(15)12(8-11)14(16)17/h2-8H,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHDWWDRVRKYPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679189 | |
Record name | 4-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183393-79-4 | |
Record name | 4-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50679189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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